![molecular formula C7H9NOS B1306551 5-(Dimethylamino)thiophene-2-carbaldehyde CAS No. 24372-46-1](/img/structure/B1306551.png)
5-(Dimethylamino)thiophene-2-carbaldehyde
Overview
Description
5-(Dimethylamino)thiophene-2-carbaldehyde is a chemical compound with the empirical formula C7H9NOS . It is used as a sensor to measure the concentration of human serum albumin with a high sensitivity, a detection limit of 1 ng/mL, and stoichiometry of 0.5:1 (sensitivity vs. volume) .
Molecular Structure Analysis
The molecular weight of 5-(Dimethylamino)thiophene-2-carbaldehyde is 155.22 . The SMILES string representation is CN©c1ccc(C=O)s1 . The InChI key is RRQFJMCAGDOEPI-UHFFFAOYSA-N .Scientific Research Applications
Organic Synthesis and Chemical Reactions
5-(Dimethylamino)thiophene-2-carbaldehyde serves as a versatile reagent in organic synthesis. Researchers employ it to introduce the dimethylamino group into various molecules. Key reactions include Mannich reactions, reductive amination, and imine formation. The resulting products can be further functionalized for drug discovery, materials science, or other applications .
Thiophene Derivatives and Heterocyclic Compounds
Thiophenes are essential components in pharmaceuticals, agrochemicals, and materials. Researchers have explored the synthesis of novel thiophene derivatives using 5-(dimethylamino)thiophene-2-carbaldehyde as a starting material. These derivatives exhibit diverse properties, such as fluorescence, antioxidant activity, and biological effects .
Schiff Bases and Coordination Chemistry
Schiff bases, formed by condensation of an aldehyde or ketone with an amine, play a crucial role in coordination chemistry. Researchers have synthesized Schiff bases containing the thiophene ring, including those derived from 5-(dimethylamino)thiophene-2-carbaldehyde. These compounds exhibit interesting biological activities and coordination behavior with metal ions .
Biological and Medicinal Applications
While direct biological studies on 5-(dimethylamino)thiophene-2-carbaldehyde are limited, its derivatives have shown promise. Researchers have investigated their antimicrobial, antifungal, and leishmanicidal activities. Molecular docking studies provide insights into their interactions with target proteins, aiding drug design .
Materials Science and Optoelectronics
Thiophene-based compounds are integral to organic electronics. Researchers have utilized 5-(dimethylamino)thiophene-2-carbaldehyde derivatives in the design of organic semiconductors, light-emitting materials, and sensors. Their unique electronic properties make them valuable for optoelectronic devices .
Photophysical Properties and Fluorescent Probes
The dimethylamino group in 5-(dimethylamino)thiophene-2-carbaldehyde imparts fluorescence. Researchers have explored its use as a fluorescent probe for detecting metal ions, pH changes, and biomolecules. These probes find applications in analytical chemistry and bioimaging .
Safety And Hazards
properties
IUPAC Name |
5-(dimethylamino)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQFJMCAGDOEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390151 | |
Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)thiophene-2-carbaldehyde | |
CAS RN |
24372-46-1 | |
Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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